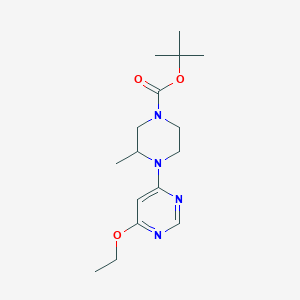
Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate” is a chemical compound with the molecular formula C17H28N4O3 . It has a molecular weight of 336.43 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The InChI Code of the compound is 1S/C17H28N4O3/c1-5-23-15-10-14 (19-12-20-15)21-8-6-13 (7-9-21)11-18-16 (22)24-17 (2,3)4/h10,12-13H,5-9,11H2,1-4H3, (H,18,22) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It is stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
Structure-Activity Relationship Studies
In the realm of medicinal chemistry, structure-activity relationship (SAR) studies have been conducted to optimize the potency of compounds targeting the histamine H4 receptor (H4R). These studies involve the systematic modification of the core pyrimidine moiety and other structural elements to enhance anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Pharmacological Modulation
Research on endothelin receptor antagonists for modulating contractions in human airway smooth muscle induced by endothelin-1 indicates potential therapeutic applications in conditions like asthma or COPD. The study explores the effects of different antagonists on endothelin-induced contractions, pointing towards selective receptor interactions that could inform drug development (Takahashi et al., 1997).
Genotoxicity Modulation
The modulation of ethoxyquin genotoxicity by free radical scavengers and DNA damage repair enzymes in human lymphocytes has been studied, indicating the role of such compounds in reducing DNA damage induced by antioxidants used as preservatives in animal feeds (Skolimowski et al., 2010).
Chemical Synthesis and Characterization
Research on the synthesis, characterization, thermal, X-ray, and DFT analyses of related compounds, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, offers insights into the structural and electronic properties of these compounds. This information is crucial for the development of new materials or pharmaceuticals (Çolak et al., 2021).
Advanced Organic Synthesis Techniques
The development of new synthetic methods for key intermediates in the production of anticancer drugs, as demonstrated by the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, highlights the importance of innovative approaches in the synthesis of complex organic molecules. Such advancements are critical for the efficient and scalable production of pharmaceuticals (Zhang et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, or cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): removing/taking off immediately all contaminated clothing and rinsing skin with water/shower .
Mécanisme D'action
Target of Action
Compounds with similar structures have been used as building blocks in the synthesis of various organic compounds .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various organic compounds, suggesting that they may play a role in a variety of biochemical pathways .
Propriétés
IUPAC Name |
tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-6-22-14-9-13(17-11-18-14)20-8-7-19(10-12(20)2)15(21)23-16(3,4)5/h9,11-12H,6-8,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSMTPJFOHVDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCN(CC2C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-3-methylpiperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863600.png)
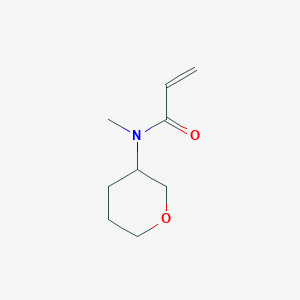
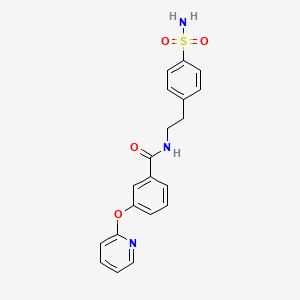
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2863603.png)
![N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2863605.png)
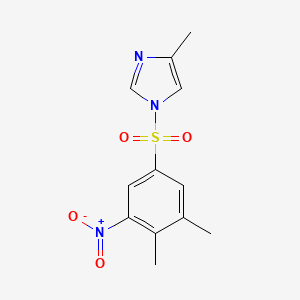
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
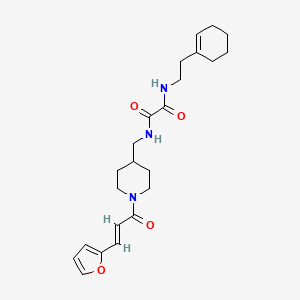
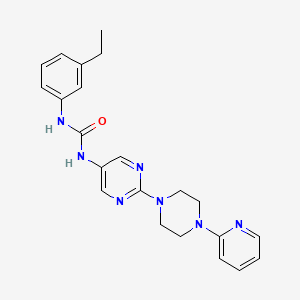

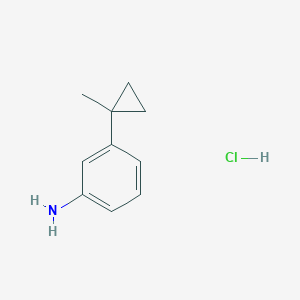
![(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2863614.png)
![(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2863615.png)
![Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2863617.png)